

PABA analysis hemolysis icterus lipemia interference

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Compound Focus: 4-Aminobenzoic Acid

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Understanding HIL Interferences

The table below summarizes the core mechanisms through which HIL interferences can compromise analytical results.

Interference Type	Primary Cause	Key Mechanisms of Interference
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| **Hemolysis** | Rupture of erythrocytes, releasing intracellular components [1]. | - **Spectral:** Hemoglobin absorbance peaks can overlap with assay chromogens [1].

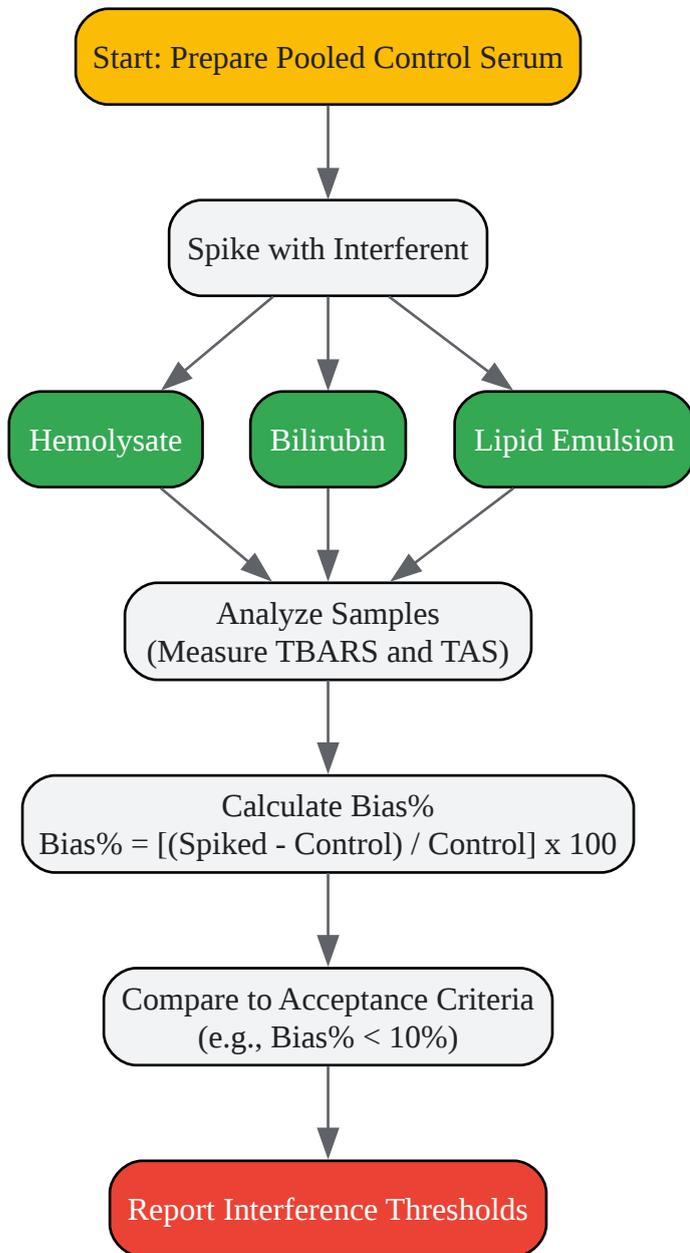
- **Chemical/Additive:** Release of intracellular analytes (e.g., potassium, lactate dehydrogenase) or substances that cross-react in chemical reactions [1]. | | **Icterus** | High concentrations of bilirubin [1]. | - **Spectral:** Bilirubin absorbs light, competing with assay chromogens [1].
- **Chemical:** Bilirubin may participate in or inhibit chemical reactions, leading to inaccurate measurements [1]. | | **Lipemia** | Accumulation of lipoprotein particles (e.g., chylomicrons), causing sample turbidity [2]. | - **Light Scattering/Absorbance:** Turbidity scatters and absorbs light, interfering with spectrophotometric measurements, especially at lower wavelengths like 340 nm [2].
- **Volume Displacement:** High lipid volume reduces the aqueous phase of plasma, falsely elevating analyte concentrations measured in the total volume [2].
- **Non-Homogeneity:** Hydrophobic analytes partition into the lipid layer, leading to sampling errors [2]. |

Experiment: Quantifying HIL Interference on Oxidative Stress Biomarkers

This experimental workflow demonstrates a systematic approach to evaluating HIL interference, using oxidative stress biomarkers in canine serum as an example [1]. The general protocol is adaptable for other analytes and species.

Experimental Workflow

The diagram below outlines the key steps for conducting an interference study.



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Detailed Protocol & Key Findings

Following the workflow above, the specific methodologies and quantitative results are as follows [1]:

- **Sample Preparation:** A base pool of clear, non-hemolyzed, and non-lipemic canine serum was created. This control serum was aliquoted and spiked with serial dilutions of hemolysate, bilirubin, or a synthetic lipid emulsion to simulate a range of HIL conditions [1].

- **Analysis:** Key oxidative stress biomarkers, **Thiobarbituric Acid Reactive Substances (TBARS)** and **Total Antioxidant Status (TAS)**, were measured in all spiked samples and the control [1].
- **Data Analysis:** The percentage bias for each biomarker at each interferent concentration was calculated. A **bias exceeding 10%** from the control value was set as the acceptability threshold [1].

The table below summarizes the critical interference thresholds and observed biases from the study.

Interference	Analyte	Interference Threshold (Concentration)	Observed Bias at Threshold	Notes
Hemolysis	TBARS	Slight (Hb: 0.1 g/dL)	+18.31% [1]	Values increased with hemolysis severity.
	TAS	Marked (Hb: 0.4 g/dL)	+20.70% [1]	No significant effect at lower levels.
Icterus	TBARS	Moderate (Bilirubin: 1.1 mg/dL)	> +10% [1]	Significant overestimation observed.
	TAS	Moderate (Bilirubin: 1.1 mg/dL)	> +10% [1]	Significant overestimation observed.
Lipemia	TBARS	Slight (TG: 202 mg/dL)	+177.59% [1]	Extreme overestimation, even at low levels.
	TAS	Marked (TG: 950 mg/dL)	+14.43% [1]	Relatively resistant at lower concentrations.

Frequently Asked Questions (FAQs)

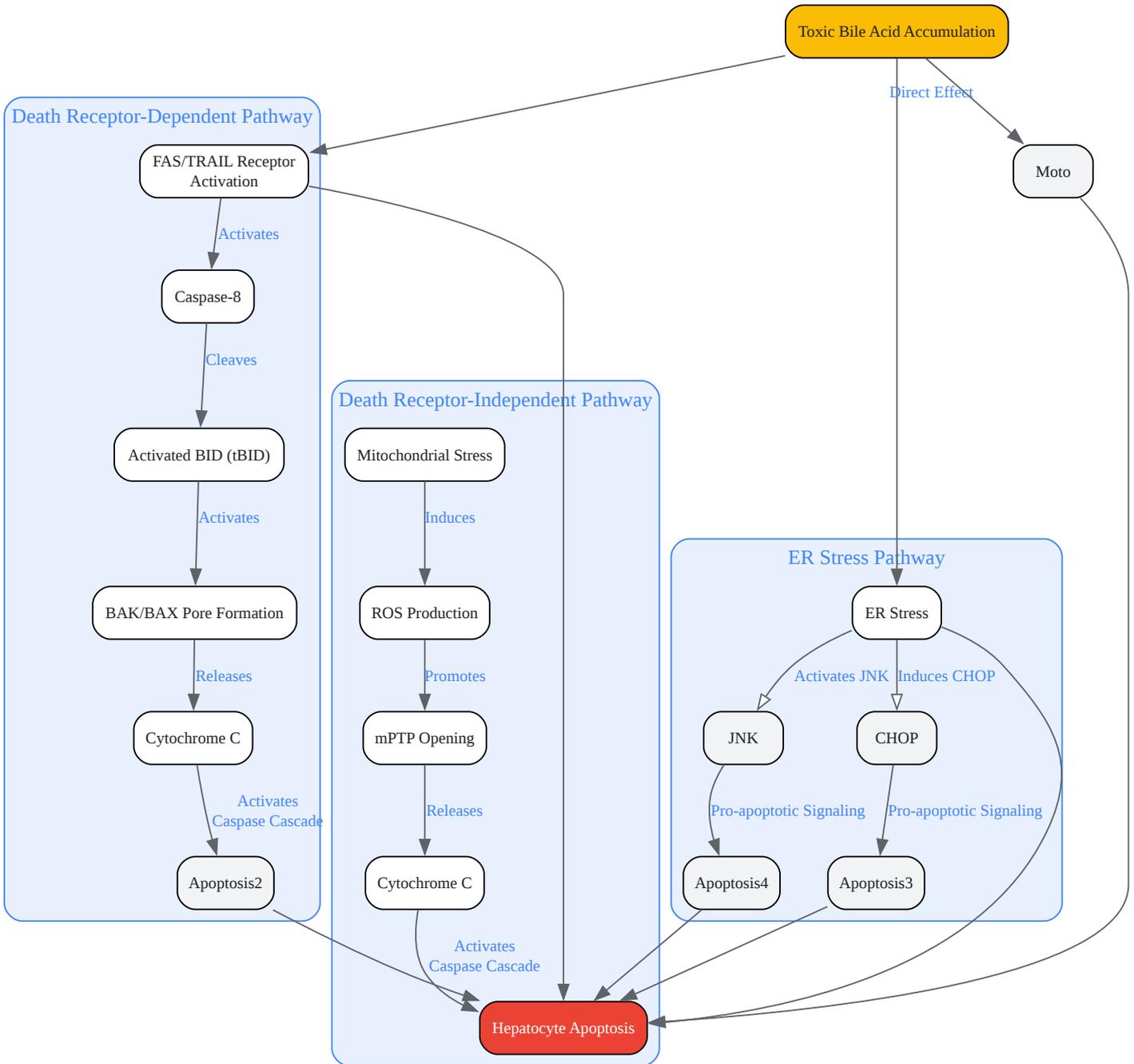
Q1: What is the most reliable way to detect and quantify lipemia in a sample? While gross lipemia can be seen visually, the most reliable method is to measure the **lipemic index** on modern clinical chemistry analyzers. Be aware that methodologies and reference ranges for this index are not fully standardized between manufacturers, which can sometimes lead to false-positive results [2].

Q2: Can I simply ultracentrifuge a lipemic sample to remove interference? Ultracentrifugation is an effective method for removing lipids. However, the protocol must be chosen carefully based on the analytes

being measured. For example, hydrophobic drugs or steroid hormones may partition into the lipid layer and be removed with it, leading to falsely low results in the cleared sample [2]. Always validate the recovery of your target analytes after lipid removal.

Q3: My study involves drug-induced liver injury (DILI). How is cholestasis linked to these interferences? Cholestatic DILI, often caused by drugs like amoxicillin/clavulanate, can directly lead to icterus (elevated bilirubin) and potentially hemolysis. Drugs can inhibit key hepatic transport proteins (e.g., BSEP, MRP2), causing toxic bile acids to accumulate in the liver. This accumulation triggers mitochondrial dysfunction, endoplasmic reticulum stress, and apoptosis in hepatocytes, leading to impaired bilirubin conjugation and excretion [3] [4].

The diagram below illustrates the key pathways of hepatocyte apoptosis in cholestatic liver injury.



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